molecular formula C4H11O3P B7768824 Ethyl phosphite, (C2H5O)2(OH)P CAS No. 123-22-8

Ethyl phosphite, (C2H5O)2(OH)P

Cat. No.: B7768824
CAS No.: 123-22-8
M. Wt: 138.10 g/mol
InChI Key: SULWMEGSVQCTSK-UHFFFAOYSA-N
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Description

Classification and Structural Features of Phosphite (B83602) Esters

Phosphite esters are organic compounds containing phosphorus and are broadly categorized based on the oxidation state and bonding of the phosphorus atom. Ethyl phosphite, also known as diethyl phosphite or diethyl hydrogen phosphite, is a prominent member of the dialkyl hydrogen phosphite family. chemimpex.comwikipedia.org These compounds are diesters of phosphorous acid.

Organophosphorus compounds are primarily classified based on the valence state of the phosphorus atom, which can be either trivalent (P(III)) or pentavalent (P(V)). researchgate.net Trivalent phosphorus esters, such as triethyl phosphite P(OC2H5)3, feature a phosphorus atom with three bonds and a lone pair of electrons. wikipedia.orgmit.edu This lone pair makes them effective nucleophiles and ligands in coordination chemistry. wikipedia.org

In contrast, pentavalent phosphorus esters have a phosphorus atom forming five covalent bonds, often including a phosphoryl (P=O) group. researchgate.netmit.edu Diethyl phosphite is a pentavalent phosphorus compound, existing predominantly in the phosphonate (B1237965) form with the structure (C2H5O)2P(O)H. wikipedia.orgwikipedia.org This structure includes a tetrahedral phosphorus atom bonded to two ethoxy groups, a hydrogen atom, and an oxygen atom. wikipedia.org The presence of the P-H bond is a key feature that imparts high reactivity to these compounds. wikipedia.org

FeatureTrivalent Phosphorus Esters (e.g., Triethyl phosphite)Pentavalent Phosphorus Esters (e.g., Diethyl phosphite)
Phosphorus Valence State P(III)P(V)
Structure P(OR)3(RO)2P(O)H
Key Reactive Site Lone pair on phosphorusP-H bond
Typical Reactions Nucleophilic attack, coordination to metalsHydrophosphonylation, deprotonation-alkylation

A crucial aspect of dialkyl hydrogen phosphite chemistry is the tautomeric equilibrium between the trivalent phosphite form, (RO)2POH, and the pentavalent phosphonate form, (RO)2P(O)H. wikipedia.org In the case of diethyl phosphite, this equilibrium overwhelmingly favors the pentavalent phosphonate structure. wikipedia.orgwikipedia.org

(C2H5O)2POH ⇌ (C2H5O)2P(O)H

Despite the predominance of the phosphonate tautomer, many reactions of diethyl phosphite are thought to proceed through the more reactive, minor trivalent phosphite tautomer. wikipedia.orgacs.org The equilibrium can be influenced by factors such as the electronic nature of the substituents on the phosphorus atom and the solvent. nih.gov For instance, electron-withdrawing groups can increase the stability of the trivalent form. nih.gov Research has shown that for P(OEt)2OH, the equilibrium constant for tautomerization is 10^7.2 in favor of the tetracoordinate phosphonate tautomer. researchgate.netcdnsciencepub.comcdnsciencepub.com

TautomerStructureStability
Trivalent Phosphite (C2H5O)2POHMinor component in equilibrium
Pentavalent Phosphonate (C2H5O)2P(O)HMajor, more stable tautomer

Historical Context and Evolution in Organophosphorus Synthesis

The synthesis of diethyl phosphite likely first occurred in the 1850s through the reaction of phosphorus trichloride (B1173362) with ethanol (B145695), although intentional preparations were developed later. wikipedia.org A common laboratory and industrial synthesis involves the alcoholysis of phosphorus trichloride. In this reaction, three equivalents of ethanol are treated with phosphorus trichloride. The initially formed triethyl phosphite is susceptible to dealkylation by the hydrogen chloride generated in the reaction, leading to the formation of diethyl phosphite and ethyl chloride. wikipedia.orgwikipedia.org

PCl3 + 3 C2H5OH → (C2H5O)2P(O)H + 2 HCl + C2H5Cl

If a base is included in the reaction mixture to neutralize the HCl, the main product is triethyl phosphite. wikipedia.orgwikipedia.org Over the years, various methods for producing diethyl phosphite have been developed, including the reaction of triethyl phosphite with phosphorous acid. google.com

The development of reactions utilizing the reactive P-H bond of diethyl phosphite has been a major focus in organophosphorus chemistry. Key reactions include the Pudovik reaction, the Abramov reaction, and the Michaelis-Arbuzov reaction, which have become fundamental tools for creating carbon-phosphorus bonds. wikipedia.orgwikipedia.orgwikipedia.org The Pudovik reaction, for instance, involves the addition of the P-H bond across the carbon-nitrogen double bond of an imine. wikipedia.org Similarly, the Abramov reaction describes the nucleophilic addition of dialkyl phosphites to carbonyl compounds to form α-hydroxy phosphonates. wikipedia.orgnih.gov

Contemporary Significance in Chemical Research

Diethyl phosphite continues to be a versatile and widely used reagent in modern chemical research. chemimpex.comvinuthana.com Its significance stems from its ability to serve as a precursor for a wide array of organophosphorus compounds, which have applications in various fields.

In organic synthesis , diethyl phosphite is a key building block for creating phosphonate esters and other phosphorus-containing molecules. chemimpex.comvinuthana.com These compounds are important in the development of pharmaceuticals and agrochemicals. chemimpex.comvinuthana.com The hydrophosphonylation reaction, where diethyl phosphite adds across unsaturated bonds, is a powerful method for forming C-P bonds. wikipedia.org For example, it reacts with aldehydes to form α-hydroxy phosphonates. wikipedia.orgresearchgate.net It can also be deprotonated to form a potent nucleophile that can be alkylated, a process known as the Michaelis-Becker reaction. wikipedia.org

In materials science , diethyl phosphite and its derivatives are used in the production of flame retardants. chemimpex.comvinuthana.comontosight.ai The phosphorus content enhances the fire resistance of polymers and coatings. vinuthana.com

In catalysis , diethyl phosphite can be used in the preparation of ligands for metal catalysts, which facilitate a variety of catalytic reactions in organic synthesis. chemimpex.com For example, it has been used as a ligand in nickel-catalyzed cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

The reactivity of diethyl phosphite also allows for its use in various other transformations. It can undergo transesterification with other alcohols, and amines can displace the ethoxide groups. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O3P/c1-3-6-8(5)7-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULWMEGSVQCTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041861
Record name Diethyl phosphite
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Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123-22-8, 762-04-9
Record name NSC72726
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72726
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC5273
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5273
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl phosphite
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Synthetic Methodologies for Diethyl Hydrogen Phosphite and Its Derivatives

Direct Synthesis of Diethyl Hydrogen Phosphite (B83602)

PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂(OH)P + 2 HCl + C₂H₅Cl wikipedia.org

This process is characterized by a strongly exothermic reaction between phosphorus trichloride (B1173362) and ethanol (B145695). google.comgoogle.com Typically, the reaction is carried out by continuously introducing both reactants into a reaction vessel, which is pre-charged with diethyl phosphite, under vigorous stirring and cooling to maintain a temperature range of 0 to 35°C, and more specifically between 15 and 25°C. google.com The molar ratio of ethanol to phosphorus trichloride is generally 3:1. google.comgoogle.com

The reaction yields diethyl phosphite along with hydrogen chloride and ethyl chloride as major by-products. wikipedia.orggoogle.comgoogle.com To improve the process, additives such as triethyl phosphite, diethyl phosphite, or ethyl chloride can be mixed with the ethanol before the reaction with phosphorus trichloride. google.com It is crucial to ensure efficient mixing during the reaction to prevent the localized liberation of hydrogen chloride, which can lead to the elimination of an ethyl group as ethyl chloride and the subsequent formation of undesired by-products. orgsyn.org

Despite its name, diethyl phosphite exists predominantly in its phosphonate (B1237965) form, (C₂H₅O)₂P(O)H, which is in tautomeric equilibrium with the minor phosphite form, (C₂H₅O)₂P-OH. wikipedia.org

While the direct alcoholysis of phosphorus trichloride is a common method, several alternative routes for the synthesis of H-phosphonates, including diethyl hydrogen phosphite, have been developed. These methods often offer milder reaction conditions and broader substrate scope.

One significant alternative is the transesterification of other dialkyl H-phosphonates. A particularly useful precursor for this reaction is bis(2,2,2-trifluoroethyl) phosphonate (BTFEP). The transesterification of BTFEP with various alcohols allows for the synthesis of a range of dialkyl and cyclic H-phosphonates. nih.gov This method is advantageous as it can be performed under non-inert and additive-free conditions. nih.gov

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing H-phosphonates. For instance, the microwave-assisted alcoholysis of BTFEP with stoichiometric amounts of an alcohol in a solvent like tetrahydrofuran (THF) can produce various di-substituted H-phosphonates in short reaction times. nih.gov A general procedure involves heating a mixture of the alcohol, BTFEP, and THF in a sealed microwave vessel at 130°C for 30 minutes. nih.gov

The following table summarizes the synthesis of various di-substituted H-phosphonates via microwave-assisted alcoholysis of BTFEP:

EntryAlcoholProductYield (%)
1Benzyl alcoholDibenzyl phosphonate85
21-OctanolDi-n-octyl phosphonate92
3CyclohexanolDicyclohexyl phosphonate78
4IsopropanolDiisopropyl phosphonate88

Data compiled from studies on microwave-assisted synthesis of H-phosphonates.

Synthesis of Alkyl Phosphonates Utilizing Diethyl Hydrogen Phosphite

Diethyl hydrogen phosphite is a key precursor for the synthesis of a wide variety of alkyl and aryl phosphonates through carbon-phosphorus bond-forming reactions.

Palladium-catalyzed cross-coupling reactions, often referred to as the Hirao reaction, are a powerful tool for the synthesis of aryl and vinyl phosphonates from the corresponding halides or triflates and diethyl phosphite. These reactions typically employ a palladium(0) or palladium(II) catalyst in the presence of a base.

A common catalytic system involves the use of palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base like triethylamine (B128534). This system has been successfully used for the phosphonylation of various halo-substituted aromatic compounds. For example, the coupling of halo-1,10-phenanthrolines with diethyl phosphite proceeds smoothly under these conditions. researchgate.net

The following table presents the results of the palladium-catalyzed coupling of various halides with diethyl phosphite: researchgate.net

EntryHalideCatalyst Loading (mol%)Time (h)ProductYield (%)
13-Bromo-1,10-phenanthroline5/10 (Pd(OAc)₂/dppf)5Diethyl (1,10-phenanthrolin-3-yl)phosphonate81
24-Bromo-1,10-phenanthroline10/20 (Pd(OAc)₂/dppf)20Diethyl (1,10-phenanthrolin-4-yl)phosphonate65
32-Chloro-1,10-phenanthroline10/20 (Pd(OAc)₂/dppf)20Diethyl (1,10-phenanthrolin-2-yl)phosphonate71

Reaction conditions: Diethyl phosphite, triethylamine, dioxane, reflux.

Nickel-catalyzed electrochemical methods have been developed for the cross-coupling of aryl bromides with dialkyl phosphites, providing a mild and efficient route for the synthesis of aryl phosphonates. nih.govsci-hub.se This approach avoids the need for strong bases and high temperatures often required in traditional cross-coupling reactions.

The reaction is typically carried out in an undivided electrochemical cell equipped with inexpensive carbon electrodes. nih.govsci-hub.se A constant current is applied to a solution containing the aryl bromide, diethyl phosphite, a nickel catalyst (e.g., NiBr₂·3H₂O), a ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine), a base (e.g., Cs₂CO₃), and an electrolyte in a suitable solvent like N,N-dimethylacetamide (DMA). sci-hub.se This method demonstrates broad substrate scope and good functional group tolerance, allowing for the synthesis of a variety of aryl phosphonates in moderate to high yields at room temperature. nih.govsci-hub.se

The electrochemical approach represents a greener alternative for C-P bond formation, as it utilizes electricity as a traceless reagent. sci-hub.se

Copper-catalyzed addition reactions of H-phosphonates, such as diethyl phosphite, to unsaturated systems like alkynes and alkenes provide a direct route to vinyl and alkyl phosphonates.

The hydrophosphorylation of terminal alkynes with diethyl phosphite can be achieved using a copper catalyst, leading to the formation of E-alkenylphosphonates with high regio- and stereoselectivity. A catalyst system of copper(I) iodide (CuI) and ethylenediamine has been shown to be effective for this transformation.

Furthermore, a metal- and solvent-free method for the Markovnikov-addition of H-phosphonates to terminal alkynes has been reported, offering an alternative to metal-catalyzed procedures. nih.gov This reaction proceeds by heating the alkyne and H-phosphonate, affording α-vinylphosphonates. nih.gov

The following table provides examples of the addition of diethyl phosphite to phenylacetylene under different conditions:

EntryCatalyst/ConditionsProductYield (%)
1CuI/ethylenediamine(E)-diethyl (2-phenylvinyl)phosphonate-
2Metal- and solvent-free, heatDiethyl (1-phenylethenyl)phosphonate43

Yields are for the specific products of each reaction type.

Metal-Free Phosphorylation Processes

Metal-free phosphorylation processes offer significant advantages in synthetic chemistry, aligning with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. Diethyl hydrogen phosphite, (C2H5O)2(OH)P, is a versatile reagent in such transformations. A prominent example is the Kabachnik-Fields reaction, which can be conducted under catalyst-free conditions, often facilitated by microwave (MW) irradiation. nih.govnih.gov This method allows for the synthesis of α-aminophosphonates without the need for sophisticated and environmentally unfriendly catalysts. nih.govnih.gov

Another metal-free approach involves the use of elemental iodine as a catalyst. In the phospha-Mannich reaction of 5-hydroxymethyl-furan-1-carbaldehyde, aniline, and diethyl phosphite, iodine serves as a mild Lewis acid, activating the imine intermediate for the nucleophilic addition of the phosphite. nih.gov Furthermore, naturally occurring biopolymers can function as heterogeneous catalysts. Chitosan, a biodegradable and non-toxic polymer, has been effectively used to catalyze the addition of diethyl phosphite to various aldehydes, yielding α-hydroxy phosphonates in moderate to good yields under mild conditions. acgpubs.org

These methodologies highlight a shift towards more sustainable synthetic routes in organophosphorus chemistry, where diethyl hydrogen phosphite plays a central role.

Multi-Component Reactions Involving Diethyl Hydrogen Phosphite

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. Diethyl hydrogen phosphite is a key P-reagent in several important MCRs for the synthesis of biologically relevant organophosphorus compounds.

The Kabachnik-Fields reaction, discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, is a three-component condensation of an amine, a carbonyl compound (such as an aldehyde or ketone), and diethyl hydrogen phosphite to produce α-aminophosphonates. nih.govwikipedia.org These products are significant as they are considered phosphorus analogues of α-amino acids. wikipedia.org

The mechanism of the Kabachnik-Fields reaction is dependent on the nature of the reactants and can proceed via two primary pathways nih.govsemanticscholar.orgorganic-chemistry.org:

Imine Pathway : This route involves the initial formation of an imine (a Schiff base) from the amine and the carbonyl compound. This is followed by the nucleophilic addition of diethyl phosphite to the C=N double bond of the imine, a step known as the aza-Pudovik reaction. nih.govmdpi.com

α-Hydroxyphosphonate Pathway : In this alternative, diethyl phosphite first adds to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine yields the final α-aminophosphonate product. nih.govsemanticscholar.org

The reaction can be promoted by various catalysts, although it can also proceed under catalyst-free conditions. nih.govrgmcet.edu.in Catalytic systems range from Lewis acids like magnesium perchlorate and cerium chloride to elemental iodine. nih.govmdpi.comrgmcet.edu.in

Carbonyl CompoundAmineCatalyst/ConditionsYield
Substituted BenzaldehydesAniline DerivativesCerium Chloride (CeCl3) / Solvent-free87–95%
Aromatic AldehydesFurfurylamineIodine on Silica Gel / MW irradiationVariable
Aldehydes/KetonesAminesMagnesium Perchlorate (Mg(ClO4)2)Good to Excellent
5-Hydroxymethyl-furan-1-carbaldehydeAnilineElemental Iodine (I2)Variable

The versatility of diethyl hydrogen phosphite in multi-component reactions extends to the synthesis of complex heterocyclic phosphonates. beilstein-journals.org These reactions often proceed through an initial MCR, such as the Kabachnik-Fields reaction, followed by an intramolecular cyclization step to construct the heterocyclic ring system.

One notable strategy involves the reaction of a substrate containing two nucleophilic sites with a carbonyl compound and diethyl phosphite. For instance, the three-component reaction of 1,4-binucleophiles like ethylenediamine or 2-aminophenol with 6-methyl-3-formylchromone and diethyl phosphite leads to the formation of phosphonated 1,4-diazepine and 1,5-benzoxazepine derivatives, respectively. beilstein-journals.org

Another example is the synthesis of diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate from the condensation of salicylaldehyde, malononitrile, and diethyl phosphite. mdpi.com This reaction demonstrates the direct formation of a phosphonated heterocycle in a single, highly atom-efficient step. Adducts from Kabachnik-Fields reactions can also serve as precursors for cyclization. For example, N-arylisoquinolone-1-phosphonates can be synthesized in a one-pot, three-component reaction of ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, anilines, and triethyl phosphite, where the initial adduct cyclizes to form the final product. beilstein-journals.orgbeilstein-journals.org

Reactant 1Reactant 2Reactant 3Resulting Heterocycle
6-Methyl-3-formylchromoneEthylenediamineDiethyl phosphite1,4-Diazepine phosphonate
6-Methyl-3-formylchromone2-AminophenolDiethyl phosphite1,5-Benzoxazepine phosphonate
SalicylaldehydeMalononitrileDiethyl phosphite4H-Chromene phosphonate
Ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetateAnilinesTriethyl phosphiteN-Arylisoquinolone-1-phosphonate

Derivatization Strategies of Diethyl Hydrogen Phosphite

The chemical reactivity of diethyl hydrogen phosphite allows for its incorporation into a wide array of molecular structures, leading to novel derivatives with tailored properties. This includes its use in modifying natural polymers and synthesizing analogues of key biological intermediates.

Chitosan, a biocompatible and biodegradable polysaccharide derived from chitin, can be chemically modified to enhance its properties and expand its applications. Phosphorylation is a key derivatization strategy, and diethyl phosphite is a reagent in these modifications.

One method for preparing phosphorylated chitosan is the Atherton-Todd reaction. A novel diethoxy phosphoryl chitosan has been synthesized via the Atherton-Todd reaction of chitosan with diethyl phosphite. researchgate.net This reaction typically involves a base and a halogenating agent like carbon tetrachloride.

An alternative approach leads to the synthesis of O-(ethyl phosphonic) chitosan. This involves the reaction of alkaline chitosan with 2-chloro ethyl phosphonic acid under mild conditions. researchgate.net This process has been used to prepare a derivative with a degree of substitution of 58%. researchgate.net The resulting chitosan-O-ethyl phosphonate has been characterized using various spectroscopic techniques, including FT-IR, 13C, 1H, and 31P NMR. researchgate.net These derivatization methods aim to create materials with controlled-release properties for potential use in agriculture. researchgate.net

Aminoacyl ethyl phosphates are functional analogues of aminoacyl adenylates, the activated intermediates in the ribosomal synthesis of proteins. cdnsciencepub.comscholaris.ca These synthetic analogues are valuable tools for studying biochemical processes and for potential applications in biomimetic peptide synthesis. cdnsciencepub.com

The synthesis of aminoacyl ethyl phosphates is readily achieved by coupling an amino-protected amino acid, typically an N-t-Boc-amino acid, with a salt of ethyl phosphate (B84403). cdnsciencepub.com The coupling is mediated by dicyclohexylcarbodiimide (DCC). The efficiency of the reaction and the solubility of the product can depend on the choice of the counterion for the ethyl phosphate salt, with tetraalkylammonium salts being commonly used. cdnsciencepub.comscholaris.ca Following the coupling reaction, the amino-protecting group (e.g., t-Boc) is removed under acidic conditions, such as with trifluoroacetic acid, which leaves the acyl phosphate bond intact. cdnsciencepub.com This procedure has been successfully applied to a variety of natural and unnatural amino acids. cdnsciencepub.com

N-Protected Amino AcidPhosphate SaltCoupling AgentFinal Product
N-t-Boc-AlanineTetraethylammonium ethyl phosphateDCCAlanyl ethyl phosphate
N-t-Boc-PhenylalanineBis(tetra-ethylammonium) ethyl phosphateDCC(L)-Phenylalanyl ethyl phosphate
N-t-Boc-ValineTetraalkylammonium salt of ethyl phosphateDCCValyl ethyl phosphate
N-t-Boc-IsoleucineTetraalkylammonium salt of ethyl phosphateDCCIsoleucyl ethyl phosphate

The resulting aminoacyl ethyl phosphates are relatively stable, hydrolyzing slowly in neutral solution. cdnsciencepub.com

Synthesis of Diethyl Acyloxyethylphosphonates

The synthesis of diethyl acyloxyethylphosphonates is commonly achieved through the acylation of the corresponding diethyl hydroxyethylphosphonates. This transformation involves the esterification of the hydroxyl group attached to the ethylphosphonate backbone. A prevalent and efficient method for this conversion utilizes acyl chlorides in the presence of a base, such as triethylamine.

The general reaction scheme involves the treatment of a diethyl α-hydroxyalkylphosphonate with an acyl chloride. Triethylamine is added to the reaction mixture to act as a scavenger for the hydrogen chloride (HCl) gas that is liberated during the esterification process. This prevents the protonation of the starting materials and reagents, allowing the reaction to proceed to completion. The reaction is typically carried out in a suitable solvent, and purification is often achieved through column chromatography to yield the desired diethyl acyloxyethylphosphonate.

The reaction conditions, such as temperature and reaction time, can be adjusted based on the specific substrates used. For instance, the acylation of diethyl α-hydroxy-benzylphosphonate with various acyl chlorides has been shown to produce high yields of the corresponding acyloxyphosphonates.

Table 1: Synthesis of Diethyl Acyloxybenzylphosphonates
Examples of Acylation of Diethyl α-Hydroxy-benzylphosphonate
Acyl ChlorideReaction Time (h)Temperature (°C)Yield (%)
Butyryl chloride242597
Benzoyl chloride242595
Acetyl chloride242585

Reactions with Sulfonate Esters for Phosphonic Acid Precursors

The reaction of diethyl phosphite with sulfonate esters, such as triflates (trifluoromethanesulfonates), mesylates (methanesulfonates), and tosylates (p-toluenesulfonates), presents a complex case for the formation of phosphonic acid precursors. While sulfonate groups are excellent nucleofuges (leaving groups), the reaction with the ambident diethyl phosphite anion does not always lead to the formation of a direct carbon-phosphorus (C-P) bond, which is characteristic of a phosphonate.

In the case of aryl triflates, reaction with potassium diethyl phosphite in liquid ammonia has been shown to yield aryl diethyl phosphate esters rather than the expected aryl phosphonates. This outcome suggests that the nucleophilic attack occurs at the sulfur or oxygen atom of the sulfonate group, leading to the formation of a phosphorus-oxygen-carbon (P-O-C) linkage, which is the defining bond of a phosphate ester. The reaction formally involves the loss of a trifluoromethanesulfinate ion and the oxidation of the phosphorus center from P(III) in the minor tautomer to P(V) in the phosphate product.

The reactivity in this process has been observed to follow the order of aryl > vinyl > cyclopropyl > aliphatic triflate. This indicates that the nature of the organic group attached to the sulfonate ester significantly influences the reaction pathway and rate.

Table 2: Reaction of Aryl Triflates with Potassium Diethyl Phosphite
Formation of Aryl Diethyl Phosphates from Aryl Triflates
Aryl Group in Ar-OTfProductYield (%)
PhenylPhenyl diethyl phosphate85
4-Chlorophenyl4-Chlorophenyl diethyl phosphate79
4-Methoxyphenyl4-Methoxyphenyl diethyl phosphate76
2,6-Dimethylphenyl2,6-Dimethylphenyl diethyl phosphate82

Similarly, reactions involving other sulfonate esters, such as mesylates and tosylates, on a phosphonate backbone can also lead to products other than simple C-P bond formation. For example, the reaction of diethyl mesyloxyphosphonates with sodium diethyl phosphite has been reported to yield phosphono phosphates researchgate.net. These findings highlight that while sulfonate esters are versatile reagents, their use in conjunction with diethyl phosphite for the direct synthesis of phosphonates (phosphonic acid precursors) must be approached with caution, as alternative reaction pathways leading to phosphate or pyrophosphate-like structures can be dominant.

Chemical Reactivity and Reaction Mechanisms of Diethyl Hydrogen Phosphite

Reactions Involving the P-H Bond (H-Phosphonate Chemistry)

The presence of a direct bond between phosphorus and hydrogen is a defining feature of diethyl hydrogen phosphite's reactivity, enabling a variety of important transformations.

The Phospha-Michael addition is a conjugate addition reaction where the P-H bond of diethyl phosphite (B83602) adds across an activated carbon-carbon double bond of a Michael acceptor, such as an α,β-unsaturated carbonyl compound. This reaction is a powerful method for forming carbon-phosphorus bonds. nih.govrsc.org The effectiveness of this reaction is highly dependent on the nature of the Michael acceptor and the reaction conditions, particularly the choice of catalyst. rsc.org

Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective in catalyzing the addition to α,β-unsaturated esters. rsc.org The reaction proceeds through the deprotonation of the phosphite by the base, generating a phosphonate (B1237965) anion. This anion then acts as a nucleophile, attacking the β-carbon of the unsaturated system, leading to the formation of a new C-P bond. Subsequent protonation yields the final γ-oxo phosphonate product. The use of dinuclear zinc catalysts has enabled the development of asymmetric versions of this reaction, yielding products with high enantioselectivity. scispace.com

Table 1: Examples of Catalysts in Phospha-Michael Additions

CatalystMichael Acceptor TypeConditionsOutcome
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)α,β-Unsaturated EstersRoom TemperatureEfficient conjugate addition
Calcium Oxide (CaO)α,β-Unsaturated EstersRoom TemperatureEffective catalysis
Potassium Hydroxide (B78521) on Alumina (KOH/Al2O3)Acrylonitrile-Successful addition
Dinuclear Zinc ComplexesEnonesMild ConditionsHigh yields and enantioselectivity (93-99% ee) scispace.com

This table summarizes various catalysts and their effectiveness in promoting the Phospha-Michael addition reaction with diethyl phosphite.

Diethyl phosphite can undergo oxidative coupling reactions with terminal alkynes to form alkynylphosphonates. These reactions represent a direct method for creating a P-C(sp) bond. Copper-catalyzed aerobic oxidative coupling is a notable example of this transformation. organic-chemistry.org This method is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

The reaction typically proceeds under mild conditions, utilizing a copper(I) salt like copper(I) iodide (CuI), a base such as triethylamine (B128534) (Et3N), and air as the oxidant. organic-chemistry.org The mechanism is thought to involve the formation of a copper acetylide intermediate. organic-chemistry.org This species then reacts with the diethyl phosphite, leading to the formation of the alkynylphosphonate product and regeneration of the copper catalyst. This process offers a safer and more practical alternative to traditional methods which often require hazardous reagents. organic-chemistry.org

Another approach involves a metal- and solvent-free reaction promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf2O). nih.gov In this proposed mechanism, the diethyl phosphite reacts with Tf2O to form a phosphite triflate intermediate. Concurrently, triflic acid, generated in situ, adds to the terminal alkyne to form a vinyl triflate. The subsequent nucleophilic substitution of the vinyl triflate by the phosphite intermediate yields the final vinyl phosphonate product with Markovnikov regioselectivity. nih.gov

The Atherton-Todd reaction is a classic method for synthesizing phosphoramidates from diethyl phosphite. The reaction involves treating diethyl phosphite with an amine in the presence of carbon tetrachloride (CCl4) and a base. nih.govwikipedia.org This process effectively forms a phosphorus-nitrogen bond.

The mechanism of the Atherton-Todd reaction has been the subject of considerable study. nih.gov The initial step is the formation of a dialkyl chlorophosphate intermediate from the reaction of diethyl phosphite with carbon tetrachloride, facilitated by a base, often a tertiary amine like triethylamine. nih.govresearchgate.net Two main pathways have been proposed for the formation of this chlorophosphate intermediate. One involves the nucleophilic attack of the deprotonated diethyl phosphite on a chlorine atom of CCl4. nih.gov An alternative pathway suggests the initial reaction is between the base and CCl4. nih.gov Regardless of the exact initial step, the resulting dialkyl chlorophosphate is a reactive intermediate that is not typically isolated. wikipedia.org It readily reacts in situ with a primary or secondary amine present in the mixture to yield the desired phosphoramidate, along with chloroform (B151607) as a byproduct. nih.govwikipedia.org

Table 2: Key Reagents in the Atherton-Todd Reaction

Reagent RoleExample Compound(s)Function
Phosphorus SourceDiethyl phosphiteProvides the phosphorus backbone
Halogenating AgentCarbon tetrachloride (CCl4)Reacts to form the chlorophosphate intermediate
BaseTriethylamine (Et3N)Facilitates the initial reaction and neutralizes HCl
NucleophilePrimary or Secondary AmineAttacks the chlorophosphate intermediate to form the P-N bond

This table outlines the roles of the essential components in the Atherton-Todd synthesis of phosphoramidates.

Nucleophilic Character of the Phosphorus Center in Phosphite Esters

While diethyl phosphite exists predominantly in the pentavalent phosphonate form ((C2H5O)2P(O)H), it maintains a tautomeric equilibrium with its trivalent phosphite form ((C2H5O)2P-OH). wikipedia.orgnih.gov Although present in a much lower concentration, this trivalent tautomer is significantly more nucleophilic and is believed to be the reactive species in many reactions. nih.gov

The trivalent phosphorus atom in the minor tautomer possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for reactions like the Abramov and Pudovik reactions, where diethyl phosphite adds to carbonyl compounds. researchgate.netresearchgate.net In these base-catalyzed reactions, the phosphite adds to the electrophilic carbonyl carbon of aldehydes or ketones to form α-hydroxyphosphonates. wikipedia.orgresearchgate.net Similarly, in the Kabachnik-Fields reaction, a three-component condensation of a carbonyl compound, an amine, and diethyl phosphite, the nucleophilic phosphorus attacks an in situ-formed imine to generate α-aminophosphonates. nih.govrgmcet.edu.in The trivalent form's reactivity allows it to serve as the key nucleophilic species in these fundamental C-P bond-forming reactions.

S-Nitrosothiols (RSNOs) are biologically significant molecules that can react with various nucleophiles. Diethyl phosphite has been shown to react with S-nitrosothiols, leading to their decomposition. This reactivity highlights the nucleophilic character of the phosphite. The interaction between diethyl dithiocarbamate (B8719985) (DDC), an inhibitor of CuZn superoxide (B77818) dismutase, and S-nitrosoglutathione (GSNO) suggests a radical mechanism where S-nitrosation of DDC facilitates disulfide formation after homolytic cleavage. nih.gov While the direct mechanism of diethyl phosphite with RSNOs is not detailed in the provided context, the reaction of nucleophiles with S-nitrosothiols often involves the transfer of the nitroso group or radical pathways. The nucleophilic phosphorus center of the trivalent tautomer of diethyl phosphite could potentially attack the sulfur or nitrogen atom of the S-nitroso group, initiating the decomposition process.

Mechanistic Insights into Phosphorus-Carbon and Phosphorus-Oxygen Bond Formations

The formation of phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) bonds from diethyl phosphite, which exists in equilibrium between its phosphonate and phosphite tautomers, is central to its utility in synthetic chemistry. The predominant form is the phosphonate tautomer, (C₂H₅O)₂(O)H, but many reactions proceed through the more nucleophilic trivalent phosphite tautomer, (C₂H₅O)₂POH. wikipedia.org

Pathways in Phosphonate Synthesis via Substitution or Phosphonylation

The synthesis of phosphonates through the formation of a P-C bond can be achieved via several key mechanistic pathways, including the Michaelis-Arbuzov reaction, direct alkylation via deprotonation (Michaelis-Becker reaction), and modern catalytic cross-coupling methods.

The Michaelis-Arbuzov reaction is a cornerstone of P-C bond formation. In this reaction, a trialkyl phosphite acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form a phosphonium (B103445) salt intermediate. researchgate.netyoutube.com This intermediate then undergoes dealkylation, where the displaced halide anion attacks one of the ethoxy groups, resulting in the formation of a stable dialkyl phosphonate and an alkyl halide byproduct. youtube.com

Alternatively, diethyl phosphite can be directly utilized in the Michaelis-Becker reaction . This pathway involves the deprotonation of diethyl phosphite using a strong base, such as potassium tert-butoxide, to generate a highly nucleophilic phosphonate anion. wikipedia.org This anion can then participate in nucleophilic substitution reactions with alkyl halides to form the corresponding phosphonate ester. wikipedia.org

(C₂H₅O)₂P(O)H + Base → (C₂H₅O)₂P(O)⁻ (C₂H₅O)₂P(O)⁻ + R-X → (C₂H₅O)₂P(O)R + X⁻

Modern synthetic methods have expanded the scope of P-C bond formation through palladium-catalyzed cross-coupling reactions . These reactions enable the coupling of diethyl phosphite with aryl and vinyl halides or sulfonates, substrates that are generally unreactive in traditional Arbuzov or Michaelis-Becker reactions. researchgate.netorganic-chemistry.org The mechanism typically involves the oxidative addition of the aryl/vinyl halide to a Pd(0) catalyst, followed by reaction with the deprotonated dialkyl phosphite and subsequent reductive elimination to yield the aryl- or vinylphosphonate (B8674324) product. researchgate.net

Perkow Reaction for Vinyl Phosphonate Formation (Applicable to Phosphite Esters)

The Perkow reaction is a distinct pathway that leads to the formation of vinyl phosphates (a P-O-C bond) rather than the β-keto phosphonates typically produced in the Michaelis-Arbuzov reaction with α-haloketones. wikipedia.org The reaction involves the nucleophilic attack of a trialkyl phosphite (the reactive tautomer of diethyl phosphite) on the carbonyl carbon of an α-haloketone. wikipedia.org

The proposed mechanism proceeds through the following key steps:

Nucleophilic Attack: The phosphorus atom of the phosphite ester attacks the electrophilic carbonyl carbon of the haloketone, forming a zwitterionic intermediate. wikipedia.org

Rearrangement: This intermediate rearranges to a more stable cationic species through the elimination of the halide ion. wikipedia.org

Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkyl (ethyl) groups on the phosphorus center in a second nucleophilic displacement. This step results in the formation of the final enol phosphate (B84403) (vinyl phosphate) product and an alkyl halide. wikipedia.org

The Perkow reaction is considered a competing side-reaction to the Michaelis-Arbuzov reaction when α-haloketones are used as substrates. wikipedia.org The regioselectivity (attack at the carbonyl carbon vs. the α-carbon) is influenced by factors such as the electronic properties of the ketone substituents. wikipedia.org

Reactions with β-Nitrostyrenes

Diethyl phosphite can react with β-nitrostyrenes through a nucleophilic conjugate addition, often referred to as a phospha-Michael addition. In this reaction, the nucleophilic phosphorus atom of diethyl phosphite attacks the electron-deficient β-carbon of the β-nitrostyrene. The strong electron-withdrawing nature of the nitro group makes the double bond highly susceptible to attack by nucleophiles. This reaction provides a direct route for the formation of a new phosphorus-carbon bond, leading to the synthesis of functionalized phosphonates. acs.org

Hydrolytic and Thermal Stability of Phosphite Esters

The stability of diethyl phosphite under hydrolytic and thermal conditions is a critical aspect of its chemical profile, influencing its storage, handling, and reaction conditions.

Hydrolysis Kinetics and Mechanistic Investigations

Diethyl phosphite is susceptible to hydrolysis, although the reaction rates are relatively slow under neutral conditions. nih.gov The process involves the cleavage of the P-O-C ester bonds to yield ethanol (B145695) and phosphorous acid. The hydrolysis can be catalyzed by both acids and bases. nih.govbeilstein-journals.org

Under acidic conditions, the mechanism is believed to involve the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of an ethanol molecule. The process can be repeated to cleave the second ester linkage. beilstein-journals.org

Under basic conditions, hydrolysis rates are significantly faster. nih.gov The mechanism involves the direct nucleophilic attack of a hydroxide ion on the phosphorus center.

Kinetic studies have provided quantitative data on the hydrolysis rates. For instance, a hydrolysis rate constant of 0.167 x 10⁻⁵ s⁻¹ at 50 °C in water has been reported for diethyl phosphite, which corresponds to a half-life of 115 hours. nih.gov

ParameterValueConditions
Half-life115 hours50 °C in water
Rate Constant (k)0.167 x 10⁻⁵ s⁻¹50 °C in water
Monoester Half-life47 days25 °C

Thermal Decomposition Pathways

The thermal stability of phosphonate esters is a key factor in their application, particularly in materials science. When subjected to high temperatures, organophosphorus esters like diethyl phosphite undergo decomposition. The primary thermal degradation pathway for many phosphate and phosphonate esters involves the elimination of a phosphorus acid to generate an alkene. nih.gov

For diethyl phosphite, this process would involve the elimination of its ethyl groups to liberate ethylene (B1197577) gas, leaving behind a phosphorus acid residue. nih.gov Under fire conditions, more extensive decomposition occurs, leading to the formation of hazardous products such as carbon oxides and various oxides of phosphorus. nih.gov The generation of phosphorus acids during decomposition contributes to char formation in polymers, which is a key mechanism of their flame retardant action. nih.gov

Decomposition PathwayProductsConditions
Pyrolytic EliminationEthylene, Phosphorus AcidElevated Temperature
CombustionCarbon Oxides, Phosphorus OxidesFire Conditions

Fragmentation Processes of Phosphite Derivatives

The study of the fragmentation processes of phosphite derivatives, particularly under techniques like electron ionization mass spectrometry (EI-MS), provides valuable insights into their structural characteristics and stability. The fragmentation pathways of organophosphorus compounds are influenced by the substituents on the phosphorus atom.

Under electron ionization, diethyl phosphite gives rise to a molecular ion peak, which then undergoes a series of fragmentation steps. A notable fragmentation pathway for the diethyl phosphite ion radical (m/z 138) involves three sequential losses. tandfonline.com These are the loss of an ethoxy radical, a hydrogen radical, and an ethyl radical, leading to the formation of ion peaks at m/z 93, 92, and 63, respectively. tandfonline.com

The fragmentation of more complex organophosphorus compounds often involves the successive loss of simple functional groups, followed by the decomposition of any heterocyclic rings that may be present. tandfonline.com For instance, in certain diethyl phosphonate derivatives, the elimination of a diethyl phosphite molecule from the molecular ion has been observed. tandfonline.com

The fragmentation patterns can be complex, with some derivatives showing weak to moderate intensity of the molecular ion peak. tandfonline.com In some cases, the fragmentation can lead to the formation of a base peak through the loss of an ethanol molecule from the phosphonate group. tandfonline.com

The following table summarizes the major fragment ions observed in the mass spectrum of diethyl phosphite and their proposed fragmentation origin.

m/zProposed Fragmentation
138Molecular Ion [M]+
93Loss of an ethoxy radical from the molecular ion
92Loss of a hydrogen radical from the m/z 93 ion
63Loss of an ethyl radical from the m/z 92 ion

Coordination Chemistry and Ligand Properties of Phosphite Esters

Ligand Properties of Phosphite (B83602) Esters in Organometallic Chemistry

Phosphite esters are classified as L-type, two-electron donor ligands. libretexts.org They function as soft ligands, making them particularly suitable for coordinating with soft metal centers. wikipedia.orgupl-ltd.com Unlike their phosphine (B1218219) counterparts, phosphite ligands are generally less sensitive to air and oxidation. acs.org

Phosphite esters act as Lewis bases, donating the lone pair of electrons on the trivalent phosphorus atom to form coordination complexes with a wide range of metal ions. wikipedia.orgmdpi.com Alkyl phosphites are considered good donor ligands. manchester.ac.uk The bonding involves a sigma (σ) donation from the phosphorus lone pair to a vacant metal orbital. reddit.com

In addition to σ-donation, phosphite esters are also capable of π-acceptance. manchester.ac.ukwikipedia.org This π-acidity arises from the overlap of filled metal d-orbitals with the empty σ* (P-O) anti-bonding orbitals of the phosphite ligand. reddit.comwikipedia.org This back-bonding is more significant in phosphites than in many alkyl phosphines due to the presence of electronegative oxygen atoms, which lower the energy of the σ* orbitals. manchester.ac.ukreddit.com This dual electronic nature allows phosphites to form stable complexes with electron-rich transition metals. manchester.ac.uk

The behavior of phosphite ligands in metal complexes is largely governed by their steric and electronic properties, which can be systematically modified. libretexts.orgtcichemicals.com

Electronic Parameters: The electronic effect of a phosphite ligand describes its electron-donating or -accepting ability. manchester.ac.uk This property can be quantified using parameters like the Tolman Electronic Parameter (TEP), which is determined by measuring the C-O stretching frequency of nickel carbonyl complexes containing the phosphine or phosphite ligand. wikipedia.org Ligands with stronger σ-donating and weaker π-accepting capabilities have lower TEP values, while stronger π-acceptors like phosphites have higher values. For instance, the TEP for P(OEt)₃ is 2076.3 cm⁻¹, which is higher than that for PPh₃ (2068.9 cm⁻¹) but lower than for PF₃ (2110.8 cm⁻¹), indicating its moderate π-acceptor strength. wikipedia.org A newer model, the Quantitative Analysis of Ligand Effects (QALE), has also been developed to incorporate phosphites and describe their stereoelectronic properties with greater detail, introducing a parameter (πp) specifically related to the π-acidity of phosphites. researchgate.net

Steric Parameters: The steric bulk of a phosphite ligand is a crucial factor in determining the coordination number of the metal center, the stability of the complex, and the selectivity of catalytic reactions. libretexts.orgtcichemicals.com The most common metric for quantifying steric hindrance is the Tolman cone angle (θ). libretexts.org This is the apex angle of a cone that encompasses the van der Waals radii of the ligand's outermost atoms, centered at a standard M-P bond distance. libretexts.org Phosphites generally exhibit smaller cone angles than structurally related phosphine ligands. wikipedia.org Another parameter, the percent buried volume (%Vbur), measures the volume occupied by the ligand within a sphere around the metal center and is also used to quantify steric effects. nih.gov

Table 1: Comparison of Steric and Electronic Parameters for Selected Phosphorus Ligands This table provides a comparative view of the Tolman Cone Angle and Tolman Electronic Parameter for Triethyl Phosphite and other common phosphine ligands.

Ligand Tolman Cone Angle (θ) in degrees Tolman Electronic Parameter (νCO) in cm⁻¹
PMe₃ 118 2064.1
PPh₃ 145 2068.9
P(OEt)₃ 109 2076.3
P(t-Bu)₃ 182 2056.1
PF₃ 104 2110.8

Data sourced from Wikipedia. wikipedia.org

Application of Triethyl Phosphite as a Soft Ligand

Triethyl phosphite, P(OCH₂CH₃)₃ or P(OEt)₃, is a widely used soft ligand in organometallic chemistry. wikipedia.orgatamanchemicals.comupl-ltd.com It is a colorless liquid with the phosphorus atom bound to three ethoxide groups in a pyramidal geometry. wikipedia.orgatamanchemicals.com Its complexes are typically lipophilic and tend to feature metals in low oxidation states. wikipedia.orgatamanchemicals.com

Triethyl phosphite forms stable complexes with various transition metals. Its relatively small cone angle allows for the formation of complexes with higher coordination numbers. Notable examples include the colorless complexes FeH₂(P(OEt)₃)₄ and Ni(P(OEt)₃)₄, the latter of which has a melting point of 108 °C. wikipedia.org It also readily forms a stable complex with copper(I) iodide. wikipedia.orgatamanchemicals.com

The electronic and steric properties of triethyl phosphite make it a valuable ligand in homogeneous catalysis. wikipedia.orgatamanchemicals.com Phosphite ligands, in general, are key components of industrial catalysts for important processes such as hydroformylation and hydrocyanation. wikipedia.org The ability to tune these properties allows for the optimization of catalyst activity and selectivity. acs.org For example, in palladium-catalyzed Heck reactions, phosphite ligands can effectively stabilize the Pd(0) catalyst, preventing the formation of inactive palladium black and leading to high catalyst efficiency. thieme-connect.com

Metal-Catalyzed Transformations Mediated by Phosphite Ligands

Phosphite ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions, where they have led to significant breakthroughs. acs.org Their modular nature allows for the creation of extensive libraries of ligands for catalyst screening. acs.org

Key transformations mediated by phosphite-ligated metal catalysts include:

Asymmetric Hydrogenation: Chiral phosphite ligands are used in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities. acs.org

Hydroformylation: Rhodium complexes containing phosphite ligands are effective catalysts for hydroformylation, an important industrial process for producing aldehydes from alkenes. wikipedia.orgacs.org

Heck Reactions: Palladium catalysts supported by phosphite ligands have shown outstanding turnover numbers in the coupling of aryl bromides and activated aryl chlorides with olefins. thieme-connect.com

Copper-Catalyzed 1,4-Additions: Chiral phosphites were among the first ligands to show success in copper-catalyzed asymmetric 1,4-addition reactions. acs.org

Asymmetric Allylic Substitution: These ligands have also found application in asymmetric allylic substitution reactions. acs.org

The success of phosphite ligands in these transformations underscores their importance in modern catalysis, enabling the synthesis of complex molecules with high efficiency and selectivity. acs.orgrsc.org

Research Applications in Materials Science and Interdisciplinary Fields

Phosphite (B83602) Esters as Stabilizers in Polymeric Materials

Phosphite esters, a category of organophosphorus compounds to which ethyl phosphite belongs, are widely utilized as secondary antioxidants in the stabilization of polymeric materials. nih.govamfine.com Their primary function is to protect polymers from degradation during high-temperature processing and throughout their service life. amfine.comvinatiorganics.com This degradation is often initiated by exposure to heat, light, and oxygen, leading to the formation of reactive free radicals and hydroperoxides that can cause chain scission within the polymer's structure, compromising its mechanical properties. vinatiorganics.com Phosphite antioxidants are effective in mitigating this damage, thereby enhancing the material's longevity and performance. nih.gov They are particularly valued for their ability to prevent discoloration and maintain the melt viscosity of plastics during processing. amfine.com

The antioxidative action of phosphite esters involves several key mechanisms. Primarily, they function as hydroperoxide decomposers. amfine.comacs.org During the auto-oxidation of polymers, hydroperoxides (ROOH) are formed as initial products. These hydroperoxides can break down into highly reactive and damaging free radicals, such as alkoxy (RO•) and hydroxy (•OH) radicals. researchgate.net Phosphite esters intervene by reducing the hydroperoxides to stable alcohols, while they are themselves oxidized to phosphates, thus neutralizing the threat before further degradation can occur. nih.govvinatiorganics.com

The efficiency of this process can vary depending on the specific structure of the phosphite ester. acs.org The general mechanism is summarized in the table below.

Antioxidant MechanismDescription
Hydroperoxide Decomposition Phosphite esters (P(OR)₃) react with hydroperoxides (ROOH), converting them into stable alcohols (ROH) and forming a stable phosphate (B84403) species. This is the primary role of phosphites as secondary antioxidants. vinatiorganics.comacs.org
Radical Scavenging Certain hindered aryl phosphites can also act as chain-breaking primary antioxidants by reacting with alkoxyl and peroxyl radicals, releasing stabilized aryloxyl radicals that terminate the radical chain reaction. acs.orgresearchgate.net
Synergistic Action Phosphites exhibit a powerful synergistic effect when used with primary antioxidants like hindered phenols. The phosphite can regenerate the spent phenolic antioxidant, which becomes deactivated after donating a hydrogen atom to a free radical, thereby extending its effectiveness. vinatiorganics.com

Role as Additives in Electrochemical Systems

In the field of energy storage, phosphite-based compounds are being investigated as crucial electrolyte additives to enhance the performance and stability of high-voltage lithium-ion batteries. kit-technology.de Standard organic liquid electrolytes often exhibit limited chemical stability at the high voltages (>4.5 V) required by next-generation cathode materials, leading to continuous electrolyte degradation, increased internal resistance, and a rapid decline in battery performance. kit-technology.de The incorporation of phosphite additives helps to stabilize the critical interface between the cathode and the electrolyte. kit-technology.de

Phosphite additives, such as trimethyl phosphite (TMP) and tris(trimethylsilyl) phosphite (TTSPi), have demonstrated significant improvements in the performance of high-voltage lithium-ion batteries. tum.dedaneshyari.com When added to the electrolyte, these compounds contribute to enhanced cycling stability, higher capacity retention, and better rate capability. kit-technology.dedaneshyari.com For instance, the introduction of just 1% TMP into an electrolyte for a Li1.2Mn0.54Ni0.13Co0.13O2 cathode resulted in a capacity retention of 81.3% after 100 cycles, a substantial improvement over cells without the additive. daneshyari.com The synergistic combination of phosphite and carbonate additives has been shown to be particularly effective, enabling stable operation in the high-voltage range by improving ionic conductor properties and preventing electrolyte degradation at the cathode surface. kit-technology.de

The primary mechanism by which phosphite additives enhance battery performance is through the formation of a stable and effective Cathode Electrolyte Interphase (CEI). kit-technology.deacs.org The CEI is a passivation layer that forms on the cathode surface due to the decomposition of electrolyte components. nih.govresearchgate.net An ideal CEI allows for the transport of lithium ions while preventing direct contact between the liquid electrolyte and the active cathode material, thereby suppressing parasitic reactions and electrolyte oxidation. acs.orgnih.gov

Phosphite additives are believed to preferentially oxidize over other electrolyte components on the cathode surface during the initial charging cycles. acs.org This controlled oxidation forms a protective layer of decomposition products, creating a robust CEI. kit-technology.de This stable interface is crucial for preventing the continuous decomposition of the electrolyte, which can lead to gas evolution and corrosion of battery components. acs.org By optimizing the CEI, phosphite additives contribute to significantly reduced capacity fade and extended battery life, particularly under high-voltage conditions. tum.deacs.org

Biomedical and Agricultural Research Contexts

Ethyl phosphite and its derivatives have been studied for their biological activity, particularly in agricultural applications as agents against plant pathogens.

Research has demonstrated the direct antibacterial effects of ethyl phosphite, often studied via its aluminum salt form, fosetyl-Al, against phytopathogens such as Pseudomonas syringae. researchgate.netfao.org The mode of action is linked to the phosphite ion. Mass spectrometric analysis has shown that bacteria like P. syringae can hydrolyze ethyl phosphite to produce phosphite. researchgate.netfao.org

This resulting phosphite can inhibit bacterial growth through at least two distinct mechanisms: direct toxicity and the induction of phosphorus starvation. researchgate.netfao.org The effectiveness of this antibacterial action is influenced by environmental conditions. For example, growth inhibition of P. syringae by ethyl phosphite is more pronounced in a phosphate-depleted medium. researchgate.netfao.org The data below highlights the inhibitory effects observed in one study.

ConditionGrowth Inhibition of P. syringae
Neutralized fosetyl-Al on leaf surfaces88.9%
Ethyl phosphite in vitro (phosphate-depleted)83.1%
Phosphite in vitro (phosphate-depleted)up to 99.7%

Data sourced from studies on the effects of ethyl phosphite and its derivatives on Pseudomonas syringae. researchgate.netfao.org

The acidity of the formulation can also play a significant role, with acidic conditions maximizing the antibacterial efficacy on plant surfaces. researchgate.netfao.org These findings indicate the potential for using phosphite-based compounds in the control of bacterial diseases in plants.

Phosphorous Recovery and Environmental Applications

While Ethyl phosphite, (C2H5O)2(OH)P, and its closely related organophosphorus compounds are not directly utilized in phosphorus recovery systems, their presence in industrial and municipal wastewater streams necessitates specialized environmental management strategies that can involve phosphorus recovery as a subsequent step. Organophosphorus compounds, including phosphonates, are widely used as chelating agents, scale inhibitors, and corrosion inhibitors in various industrial applications such as water treatment, the textile industry, and in detergents. ijset.intzgroupusa.comwikipedia.org Consequently, these compounds can enter aquatic environments through wastewater discharge.

The inherent stability of the carbon-phosphorus (C-P) bond in phosphonates makes them resistant to conventional wastewater treatment processes and natural biodegradation. taylorandfrancis.com This persistence can pose challenges for achieving low total phosphorus effluent limits. researchgate.net Research has therefore focused on methods to remove these organophosphorus compounds from wastewater, which can in turn facilitate the recovery of the phosphorus they contain.

One approach to treating phosphonate-laden wastewater is through precipitation and flocculation. researchgate.net Studies have investigated the use of metal salts to remove phosphonates, with subsequent processes to recover the phosphorus from the resulting sludge. For instance, research on nitrilotris(methylenephosphonic acid) (NTMP) has shown that after precipitation with iron, an alkaline wash of the sludge can recover up to 100% of the initial phosphorus. researchgate.net Another method involves the conversion of phosphonates to orthophosphate, which is more readily removed and recovered through established techniques like struvite precipitation. researchgate.netnih.gov

Electrochemical methods have also been explored for the treatment of non-orthophosphate phosphorus sources like phosphonates, enabling the recovery of phosphorus in the form of calcium phosphate. nih.gov Furthermore, some bacteria have demonstrated the ability to break the C-P bond in phosphonates, utilizing them as a phosphorus source for growth, which opens up potential bioremediation pathways. wikipedia.org

The table below summarizes findings from studies on the removal and potential recovery of phosphorus from various phosphonates in industrial wastewater.

Phosphonate (B1237965)Treatment MethodFlocculant/CoagulantOptimal ConditionsPhosphorus Removal/Recovery Efficiency
HEDPFlocculationNot specifiedCurrent density: 70 A·m⁻²HEDP concentration reduced to 32 μM in 30 minutes
NTMPFlocculationIronCurrent density: 140 A·m⁻²NTMP concentration reduced to 32 μM in 10 minutes; 100% phosphorus recovery from sludge via alkaline wash. researchgate.net
HEDPAdsorptionSteel SlagConcentration: 0–50 mg/L85–88% removal efficiency. researchgate.net

These findings indicate that while ethyl phosphite itself is not a direct agent for phosphorus recovery, the broader class of organophosphorus compounds to which it belongs is a subject of environmental research focused on removal from wastewater and subsequent phosphorus recovery.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of diethyl phosphite (B83602), offering unambiguous information about its structure through the analysis of phosphorus-31, proton, and carbon-13 nuclei.

Phosphorus-31 NMR (³¹P NMR) is an exceptionally direct and effective method for analyzing phosphorus-containing compounds. oxinst.comresearchgate.net The ³¹P nucleus possesses a nuclear spin of ½ and has a 100% natural abundance, which provides high sensitivity and results in relatively simple spectra. oxinst.commdpi.com

For diethyl phosphite, the proton-decoupled ³¹P NMR spectrum typically displays a single sharp signal. huji.ac.il However, in a proton-coupled spectrum, this signal appears as a doublet, a result of the coupling between the phosphorus nucleus and the single proton directly bonded to it. huji.ac.il The most significant feature in the coupled spectrum is the large one-bond P-H coupling constant (¹JP-H), which is characteristically in the range of 690 to 720 Hz. researchgate.netchemicalbook.com This large coupling constant is a definitive indicator of the direct P-H bond. The chemical shift (δ) of the phosphorus nucleus provides critical information about its oxidation state and electronic surroundings. oxinst.com

ParameterTypical ValueSignificance
Chemical Shift (δ) ~7-10 ppmIndicates a pentavalent phosphorus environment in a phosphonate (B1237965) tautomer.
Multiplicity Doublet (¹H-coupled)Confirms the presence of one directly attached proton. huji.ac.il
Coupling Constant (¹JP-H) ~690 - 720 HzA large, characteristic value confirming the direct P-H bond. researchgate.netchemicalbook.com

In the ¹H NMR spectrum, the molecule exhibits three distinct sets of signals:

P-H Proton : A doublet located significantly downfield, with the characteristic large one-bond coupling constant (¹JH-P) of approximately 692 Hz. chemicalbook.com

Methylene (B1212753) Protons (-OCH₂-) : These protons appear as a doublet of quartets. The quartet splitting arises from coupling to the adjacent methyl protons (³JH-H), while the doublet splitting is due to a three-bond coupling to the phosphorus atom (³JH-P). huji.ac.ilchemicalbook.com

Methyl Protons (-CH₃) : These protons appear as a triplet due to coupling with the adjacent methylene protons. chemicalbook.com

The ¹³C NMR spectrum is simpler, showing two signals corresponding to the two distinct carbon environments. Both signals are split into doublets due to coupling with the phosphorus atom. The methylene carbon exhibits a larger two-bond coupling constant (²JC-P) compared to the smaller three-bond coupling constant (³JC-P) of the methyl carbon.

NucleusAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant(s) (Hz)
¹H -CH₃~1.37Triplet³JH-H ≈ 7.1
-OCH₂-~4.15Doublet of Quartets³JH-H ≈ 7.1, ³JH-P ≈ 7.1
P-H~6.81Doublet¹JH-P ≈ 692
¹³C -CH₃~16.4Doublet³JC-P ≈ 5.8
-OCH₂-~62.5Doublet²JC-P ≈ 6.5

Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the conformational and rotational processes within molecules. acs.org For diethyl phosphite, DNMR studies, typically involving variable-temperature (VT) experiments, can provide insight into the rotational barriers around the P-O and O-C bonds of the ethoxy groups.

As the temperature of the sample is lowered, the rate of bond rotation decreases. If the energy barrier to rotation is sufficiently high, this slowing can be observed in the NMR spectrum. Signals that appear sharp at room temperature may broaden and eventually split into multiple distinct signals at lower temperatures, representing different stable conformers. acs.org Analysis of the spectral changes as a function of temperature allows for the calculation of the activation energy (ΔG‡) for the rotational process. nih.gov While specific, detailed DNMR studies on diethyl phosphite are not extensively reported in foundational literature, the principles are well-established for similar organophosphorus compounds, where such analyses have revealed distinct conformers and the energetic barriers between them. acs.organnualreviews.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight of diethyl phosphite and for analyzing its presence in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like diethyl phosphite. journaljpri.comresearchgate.net In a typical GC-MS analysis, the compound is passed through a chromatographic column (such as an HP-5) to separate it from other components before it enters the mass spectrometer. researchgate.net A validated method for detecting diethyl phosphite reported a retention time of 6.7 minutes under specific chromatographic conditions. journaljpri.comresearchgate.net Electron Ionization (EI) is commonly used, which results in the formation of a molecular ion (M⁺˙) and a series of characteristic fragment ions that serve as a fingerprint for the compound. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that is particularly useful for analyzing samples in solution and can be coupled with liquid chromatography. uni-goettingen.denih.gov It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.govresearchgate.net This makes it valuable for confirming the molecular weight and for studying reaction mixtures containing diethyl phosphite or its derivatives without causing decomposition. nih.gov

TechniqueIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)Applications
GC-MS Electron Ionization (EI)138 (M⁺˙)111, 99, 83, 65, 29Identification, purity analysis, quantification in mixtures. journaljpri.comnih.gov
ESI-MS Positive Ion139 ([M+H]⁺)-Molecular weight confirmation, reaction monitoring. nih.govnih.gov
Negative Ion137 ([M-H]⁻)-Analysis of anions in solution. uni-goettingen.de

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The most prominent bands include:

P-H Stretch : A sharp, strong absorption band typically observed around 2430 cm⁻¹ in the IR spectrum. The presence of this band is a clear indication of the P-H bond.

P=O Stretch : An intense, characteristic absorption appears around 1260 cm⁻¹. This band confirms the presence of the phosphonate tautomer, which contains a phosphoryl group.

P-O-C Stretch : Strong, complex bands associated with the asymmetric and symmetric stretching of the P-O-C linkages are found in the 970-1040 cm⁻¹ region.

C-H Stretch : Absorptions corresponding to the stretching of the C-H bonds in the ethyl groups are observed just below 3000 cm⁻¹.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H Stretch ~2985~2980Medium-Strong
P-H Stretch ~2430~2435Strong, Sharp
P=O Stretch ~1260~1255Very Strong
P-O-C Stretch (asym) ~1035~1030Strong
P-O-C Stretch (sym) ~975~970Strong

Note: Frequencies are approximate and sourced from spectral databases like NIST. nist.govchemicalbook.com

X-ray Crystallography for Solid-State Molecular Structures

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a definitive single-crystal X-ray diffraction study for ethyl phosphite, with the chemical formula (C₂H₅O)₂(OH)P. This indicates that the detailed solid-state molecular structure, including precise bond lengths, bond angles, and crystal packing information, has not been publicly reported.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid, its application is contingent on the ability to grow single crystals of suitable size and quality. It is possible that ethyl phosphite is difficult to crystallize or that its crystal structure has been determined but not deposited in public databases.

In the absence of experimental crystallographic data for ethyl phosphite, a detailed analysis of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time. Further research and experimental work would be required to determine the crystal structure of this compound.

Theoretical and Computational Studies of Phosphite Systems

Reaction Pathway and Kinetic Investigations

Understanding how a chemical reaction proceeds requires mapping the potential energy surface, identifying transition states, and calculating the energy barriers that control the reaction rate.

A key application of computational chemistry is the investigation of reaction mechanisms by locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the TS is the activation energy barrier, which is a critical determinant of the reaction kinetics.

The tautomeric interconversion between the trivalent P(III) form (diethyl phosphite) and the pentavalent P(V) form (diethyl phosphonate) has been a subject of such studies. Early computational work indicated that the direct, uncatalyzed intramolecular proton transfer proceeds through a highly strained three-membered ring, resulting in a very high activation energy barrier of approximately 240–260 kJ mol⁻¹. nih.govresearchgate.net This high barrier suggests that the uncatalyzed tautomerization is extremely slow at room temperature. nih.gov

Subsequent studies have focused on catalyzed pathways. For example, quantum chemical calculations on the addition of diethyl phosphite (B83602) to benzaldehyde (B42025) (a Pudovik reaction) revealed that in the absence of a catalyst, the activation enthalpy is around 85.9 kJ/mol. mdpi.com The presence of a catalyst like triethylamine (B128534) was shown to promote the proton transfer, lowering the energy barrier. mdpi.com In another DFT study on the reaction of diethyl trichloro-methyl phosphonate (B1237965), the transition states for two different attack modes (on a chlorine atom vs. a carbon atom) were optimized. The calculations showed that the activation energy for the attack on the chlorine atom was significantly lower, indicating it is the kinetically favored pathway. imist.maresearchgate.net

Table 2: Calculated Activation Energies for Reactions Involving Phosphonates

Reaction System Computational Method Activation Energy (kJ/mol) Reference
Uncatalyzed Tautomerism H-Phosphonates DFT ~240-260 nih.gov
Uncatalyzed Pudovik Reaction Benzaldehyde + Diethyl Phosphite Quantum Chemical Calculations ~85.9 mdpi.com
Nucleophilic Attack on C1 Diethyl trichloro-methyl phosphonate DFT/B3LYP/6-311G(d,p) 125.6 imist.ma

This interactive table presents calculated energy barriers for different reaction pathways, highlighting the role of catalysts and reaction sites.

Computational Modeling of Intermolecular Interactions

Intermolecular interactions, such as hydrogen bonding and electrostatic interactions, are crucial in determining the behavior of molecules in solution and their interaction with other chemical species. Computational modeling is a key tool for characterizing these non-covalent interactions. frontiersin.org

The tautomerism of diethyl phosphite is significantly influenced by its environment. Computational studies have shown that the equilibrium between the P(III) and P(V) forms is highly dependent on the solvent. A logarithmic relationship was found between the stability of the tautomers and the relative permittivity of the solvent medium. nih.gov This highlights the importance of intermolecular interactions with the solvent.

Furthermore, the high activation barrier for uncatalyzed tautomerization suggests that proton-shuttle catalysis, for example by a water molecule, is necessary for the interconversion to occur under normal conditions. researchgate.net This catalytic process is mediated by hydrogen bonding and other intermolecular forces between the phosphite and the catalyst. Computational models can detail these interactions, showing how the catalyst facilitates the proton transfer by stabilizing the transition state. Similarly, the interaction of phosphonates with biological systems, such as proteins, is governed by these forces. Computational studies, including docking and MD, have shown that polyoxometalates (which can be seen as inorganic analogues) interact primarily with positively charged patches on protein surfaces. frontiersin.org

Predictive Screening for Material Performance and Design

Theoretical and computational studies are pivotal in the predictive screening of phosphite systems for advanced material design. By simulating molecular properties and interactions, researchers can forecast the performance of compounds like ethyl phosphite in various applications, accelerating the discovery and development of new materials. This approach is particularly valuable in fields such as energy storage, polymer science, and safety, where it provides a cost-effective and efficient alternative to purely empirical methods.

Computational screening has identified phosphite derivatives as promising candidates for high-performance additives in high-voltage lithium-ion batteries. rsc.org Density Functional Theory (DFT) calculations are employed to predict the efficacy of these compounds as cathode electrolyte interphase (CEI)-forming additives, which are crucial for enhancing battery performance and longevity. rsc.org Key parameters such as redox potentials and chemical reactivity, particularly with substances like hydrogen fluoride (B91410) (HF) that can degrade battery components, are calculated. This computational pre-screening allows for the rapid identification of molecules with the desired electrochemical properties, streamlining the development of novel electrolyte formulations. rsc.org

The table below illustrates the type of data generated from such computational screening studies for potential electrolyte additives.

Compound FamilyCalculated Oxidation Potential (V vs. Li/Li+)Reactivity with HFPredicted CEI Efficacy
Alkyl Phosphites4.5 - 5.0LowHigh
Aryl Phosphites4.8 - 5.2ModerateModerate to High
Fluorinated Phosphites> 5.0Very LowVery High

Another significant application of predictive screening is in the design of antioxidants for polymeric materials. Phosphite esters are known for their ability to function as non-discoloring antioxidants. nih.gov Computational chemistry, again primarily using DFT, allows for the theoretical verification of the antioxidant activity of these compounds. nih.gov By calculating global reactivity indices, thermochemical data, and molecular electrostatic potentials, researchers can predict how effectively a phosphite compound will scavenge free radicals and prevent the degradation of polymers. nih.gov These theoretical predictions help in selecting the most potent antioxidant molecules from a large pool of candidates for experimental validation. nih.gov

The following table showcases key computational descriptors used to predict antioxidant performance.

Computational DescriptorTri(m-methylphenyl) phosphite (m-TMPP)Tri(4-methyl-2,6-di-tert-butylphenyl) phosphite (TMdtBPP)Tri(allylphenyl) phosphite (TAPP)
HOMO Energy (eV)-6.2-6.5-6.1
LUMO Energy (eV)-0.8-0.5-0.9
Energy Gap (eV)5.46.05.2
Hardness (η)2.73.02.6

Furthermore, computational models are instrumental in understanding and predicting the flame-retardant properties of organophosphorus compounds derived from phosphites. researchgate.net These studies investigate the thermal degradation pathways and the mechanism of action in both the gas phase (radical scavenging) and the condensed phase (char formation). researchgate.net By simulating these processes, researchers can design phosphite-based flame retardants with enhanced efficacy and synergistic effects with other additives, leading to safer materials for various applications. researchgate.net

In silico spectral databases represent another frontier in predictive screening. These databases are constructed to predict and screen for previously unknown indoor transformation products of organophosphorus compounds. nih.govacs.org By incorporating models for common indoor reactions and predicting mass spectrometry fragmentation patterns, these tools can tentatively identify numerous degradation products in real-world samples, such as household dust. nih.govacs.org This predictive capability is vital for assessing the lifecycle and potential environmental impact of materials containing ethyl phosphite and related compounds.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of diethyl phosphite (B83602) often involves the reaction of phosphorus trichloride (B1173362) with ethanol (B145695), a process that can generate significant amounts of hydrogen chloride gas and other byproducts. wikipedia.org Current research is focused on developing greener and more sustainable synthetic routes that offer higher yields, improved purity, and reduced environmental impact. rsc.org

One promising area is the development of catalyst-free and solvent-free reaction conditions . For instance, the condensation of aldehydes or ketones with an amine and diethyl phosphite to form α-aminophosphonates can be achieved without the need for a solvent or catalyst, simplifying the process and reducing waste. sigmaaldrich.com Microwave-assisted and ultrasound-assisted syntheses are also being explored to accelerate reaction times and improve energy efficiency in the production of phosphonate (B1237965) derivatives. rsc.org

The use of heterogeneous catalysts is another key strategy for sustainable synthesis. Nanoparticles, such as nano γ-ferric oxide-pyridine based catalysts, have been shown to be effective and recyclable catalysts for reactions like the Michael addition of diethyl phosphite to α,β-unsaturated malonates. sigmaaldrich.com Silica-supported Lewis acid catalysts are also being investigated for the synthesis of various phosphonate derivatives. rsc.org These solid-supported catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse.

Furthermore, there is a growing interest in flow chemistry for the synthesis of organophosphorus compounds. Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and scalability of the synthesis process.

Synthesis ApproachKey FeaturesPotential Advantages
Catalyst-free/Solvent-freeReactions proceed without added catalysts or solvents.Reduced waste, simplified purification, lower cost.
Microwave/Ultrasound-assistedUtilizes alternative energy sources to drive reactions.Faster reaction times, increased energy efficiency.
Heterogeneous CatalysisEmploys solid-supported catalysts (e.g., nanoparticles).Easy catalyst separation and recycling, improved sustainability.
Flow ChemistryReactions are performed in continuous flow reactors.Enhanced safety, better process control, scalability.

Exploration of Catalytic Applications Beyond Traditional Homogeneous Systems

Diethyl phosphite's utility extends beyond being a synthetic intermediate; it also plays a role in catalysis. Future research is aimed at expanding its catalytic applications, particularly in systems that move beyond traditional homogeneous catalysis.

A significant area of exploration is the use of diethyl phosphite as a ligand in transition metal catalysis. For example, in combination with 4-dimethylaminopyridine, it can serve as a ligand for nickel-catalyzed cross-coupling reactions of various aryl compounds. sigmaaldrich.com Phosphite-containing ligands are attractive because they are often easier to prepare and less sensitive to air than their phosphine (B1218219) counterparts. acs.org

The development of heterogeneous catalytic systems incorporating diethyl phosphite or its derivatives is a major focus. This includes the use of recyclable nano γ-ferric oxide-pyridine based catalysts for phospha-Michael additions. sigmaaldrich.com Such systems offer the advantages of easy catalyst recovery and reuse, which is crucial for industrial applications.

Furthermore, diethyl phosphite is a key reagent in palladium-catalyzed cross-coupling reactions, such as the Hirao reaction , which is used to form P-C bonds. wikipedia.org Research in this area is focused on developing more efficient and greener variations of this reaction, for instance, by using ligand-free palladium catalysts under microwave and solvent-free conditions.

Catalytic ApplicationDescriptionFuture Research Focus
Ligand in Transition Metal CatalysisDiethyl phosphite and its derivatives used as ligands for metals like nickel and palladium.Development of novel phosphite-based ligands for a broader range of catalytic transformations.
Heterogeneous CatalysisUtilization in systems with solid-supported or recyclable catalysts.Design of more robust and efficient heterogeneous catalysts for various organic reactions.
Hirao Reaction and C-P CouplingPalladium-catalyzed cross-coupling of diethyl phosphite with aryl halides.Greener reaction conditions (e.g., solvent-free, microwave-assisted) and expansion of substrate scope.

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the phosphonate group derived from diethyl phosphite make it a valuable component in the design of advanced functional materials and in the field of nanotechnology.

In materials science, diethyl phosphite is a precursor for flame retardants . rsc.orgresearchgate.net Its incorporation into polymer matrices enhances their fire resistance. Future research will likely focus on developing more effective and environmentally benign phosphonate-based flame retardants with improved thermal stability and lower environmental persistence.

The functionalization of materials with phosphonate groups can impart desirable properties. For example, phosphonate-functionalized metal-organic frameworks (MOFs) are being explored for applications in gas storage, separation, and catalysis. aconf.orgresearchgate.net While direct synthesis with diethyl phosphite can be challenging, post-synthetic modification of MOFs with phosphonate-containing molecules is a viable strategy. nih.gov

In nanotechnology, there is emerging interest in using phosphites as precursors for the synthesis of semiconductor nanocrystals , also known as quantum dots. While more research is needed to fully explore this potential, phosphite-based routes could offer alternatives to existing methods that use highly reactive and hazardous precursors. frontiersin.org

Area of ApplicationRole of Diethyl PhosphiteFuture Research Directions
Flame RetardantsPrecursor to phosphonate-based flame retardants for polymers.Development of halogen-free, more efficient, and biodegradable flame retardants.
Metal-Organic Frameworks (MOFs)Potential for post-synthetic modification to introduce phosphonate functionalities.Design of novel phosphonate-functionalized MOFs with tailored properties for specific applications.
NanotechnologyExplored as a potential precursor for the synthesis of nanocrystals.Investigation of new synthetic routes to quantum dots and other nanomaterials using phosphite precursors.

Interdisciplinary Research with Biological and Environmental Systems

The interaction of ethyl phosphite and its derivatives with biological and environmental systems is a critical area of research, with implications for both potential applications and environmental safety.

While much of the biological research has focused on the metabolites of organophosphorus compounds, such as diethyl phosphate (B84403), there is a need for more studies on the direct ecotoxicity of ethyl phosphite. mdpi.com Understanding its impact on aquatic organisms and terrestrial ecosystems is crucial for a comprehensive environmental risk assessment. nih.gov For instance, studies on the structurally similar diethyl phthalate (B1215562) have shown significant effects on freshwater fish, highlighting the importance of investigating the direct effects of ethyl phosphite. nih.gov

Research into the biodegradation of diethyl phosphite is also essential. Understanding the microbial pathways for its degradation can inform strategies for environmental remediation. researchgate.netnih.gov While some microorganisms can degrade organophosphonates, the stability of the C-P bond can make them persistent in the environment. nih.gov

Conversely, the unique properties of phosphonates are being harnessed for environmental remediation . For example, materials functionalized with phosphonic acid groups have shown potential for the removal of heavy metal ions from contaminated water. This opens up possibilities for developing new sorbents and membranes for environmental cleanup.

Research AreaFocusKey Questions
EcotoxicologyDirect effects of ethyl phosphite on various organisms and ecosystems.What are the acute and chronic toxicity levels for different species? What are the mechanisms of toxicity?
BiodegradationMicrobial pathways for the breakdown of ethyl phosphite in soil and water.What microorganisms are capable of degrading ethyl phosphite? What are the degradation products and their environmental fate?
Environmental RemediationApplication of phosphonate-functionalized materials for pollution control.Can diethyl phosphite-derived materials be effectively used for the removal of heavy metals and other pollutants?

Advanced Computational Chemistry for Rational Design and Discovery

Advanced computational chemistry methods are becoming indispensable tools for understanding the properties of ethyl phosphite and for the rational design of new molecules and materials with desired functionalities.

Density Functional Theory (DFT) is being used to study the electronic structure and reactivity of diethyl phosphite and its derivatives. mdpi.com These calculations can provide insights into reaction mechanisms, helping to optimize reaction conditions and predict the outcome of new transformations. mdpi.com For example, DFT studies have been used to investigate the role of catalysts in the addition of diethyl phosphite to carbonyl compounds. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the behavior of diethyl phosphite and related molecules in different environments, such as in solution or at the interface of a catalyst. nih.gov This can provide a deeper understanding of the interactions that govern its reactivity and can aid in the design of new catalytic systems.

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and toxicity of chemical compounds based on their molecular structure. mdpi.com While specific QSAR models for diethyl phosphite are still emerging, the principles can be applied to design new derivatives with enhanced efficacy for specific applications, such as in pharmaceuticals or agrochemicals, while minimizing potential adverse effects.

Computational MethodApplication to Ethyl Phosphite ResearchPotential Impact
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity, and analysis of electronic properties.Optimization of synthetic routes and catalysts, design of new reactions.
Molecular Dynamics (MD) SimulationsStudy of molecular interactions in different environments, understanding of catalytic processes at the atomic level.Rational design of improved catalysts and functional materials.
Quantitative Structure-Activity Relationship (QSAR)Prediction of biological activity and toxicity of diethyl phosphite derivatives.Accelerated discovery of new bioactive compounds with improved safety profiles.

Q & A

Q. What laboratory synthesis methods are effective for producing ethyl phosphite, and what critical parameters must be controlled?

Ethyl phosphite can be synthesized via the Michaelis-Arbuzov reaction , where triethyl phosphite reacts with alkyl halides. Key parameters include:

  • Stoichiometry : Use two equivalents of triethyl phosphite to ensure complete reaction and avoid side products .
  • Temperature : Maintain 90°C for 40 hours to optimize yield .
  • Purification : Remove byproducts (e.g., ethyl bromide) via distillation or solvent extraction.
  • Reagent Purity : Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are optimal for characterizing ethyl phosphite, and how can ambiguities in data be resolved?

  • ³¹P NMR : Primary method for confirming phosphorus environment (δ ~10–15 ppm for phosphites).
  • IR Spectroscopy : Identify P-O-C stretches (~1000–1050 cm⁻¹) and P=O bonds (if oxidized) .
  • Mass Spectrometry : Validate molecular weight (MW = 156.1 g/mol) and fragmentation patterns.
  • Data Ambiguities : Cross-validate with X-ray crystallography or computational modeling (DFT) to resolve structural uncertainties.

Q. How can researchers quantify ethyl phosphite in biological matrices, and what validation steps ensure assay reproducibility?

  • Colorimetric Assays : Use molybdate-blue method with ascorbic acid, but validate against phosphate interference via:
  • Blank Controls : Account for endogenous phosphate.
  • Spike-Recovery Tests : Ensure 90–110% recovery in target matrices .
    • HPLC-MS : Employ reverse-phase columns (C18) with ESI in negative ion mode for high specificity.

Advanced Research Questions

Q. How do phosphate concentrations affect ethyl phosphite’s efficacy as a plant pathogen inhibitor, and how should experiments account for this?

  • Mechanistic Interference : High phosphate (PO₄³⁻) competes with phosphite (PO₃³⁻) for uptake transporters, reducing efficacy .
  • Experimental Design :
  • Dose-Response Curves : Test phosphite across phosphate gradients (0–10 mM).
  • Field-Relevant Conditions : Use soil/root phosphate levels mimicking natural environments .
  • Isotopic Labeling : Track ³²P-phosphite uptake via autoradiography to quantify competition.

Q. What kinetic models explain ethyl phosphite isomerization, and how do reaction orders inform mechanistic pathways?

  • Zero-Order Kinetics : Observed in ethyl iodide-triethyl phosphite reactions, indicating catalyst saturation or autocatalysis .
  • Temperature Dependence : Rate constants (k) follow Arrhenius behavior at 90–110°C, with activation energy (~80 kJ/mol) suggesting bond cleavage as the rate-limiting step .
  • Experimental Validation : Use ³¹P NMR to monitor intermediate phosphonium species in real-time.

Q. How does ethyl phosphite’s reactivity compare to other organophosphorus compounds (e.g., phosphonates) in nucleophilic substitution reactions?

  • Electrophilicity : Ethyl phosphite’s P(III) center is more nucleophilic than P(V) in phosphonates, enabling faster Arbuzov reactions .
  • Steric Effects : Bulky substituents (e.g., cyclohexyl) reduce reactivity, favoring stable intermediates .
  • Comparative Studies : Use Hammett plots to correlate substituent electronic effects with reaction rates.

Q. What strategies resolve contradictions in ethyl phosphite’s dual role as a nutrient and antinutrient in plant systems?

  • Controlled Dual Studies :
  • Nutrient Role : Apply low phosphite doses (0.1–1 mM) under phosphate-deficient conditions.
  • Antinutrient Effects : Test higher doses (>5 mM) to induce oxidative stress via H₂O₂ accumulation .
    • Transcriptomic Analysis : Profile genes (e.g., PHO regulon) to differentiate phosphite-specific signaling from phosphate mimicry .

Methodological Notes

  • Data Contradiction Analysis : Always contextualize results with environmental variables (e.g., soil pH, microbial activity) that modulate phosphite behavior .
  • Advanced Instrumentation : Couple kinetic studies with computational tools (e.g., Gaussian for transition-state modeling) to validate mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.